4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione
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Overview
Description
5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-imidazole-2-thione is a heterocyclic compound that features both imidazole and thione functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-fluoroaniline, followed by cyclization and thionation steps. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to facilitate the formation of the imidazole ring and subsequent thione group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-imidazole-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-imidazole-2-thione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the thione group can form hydrogen bonds or undergo nucleophilic attacks. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dimethoxyphenyl)-1H-imidazole-2-thione: Lacks the 4-fluorophenyl group.
3-(4-Fluorophenyl)-1H-imidazole-2-thione: Lacks the 3,4-dimethoxyphenyl group.
5-Phenyl-3-(4-fluorophenyl)-1H-imidazole-2-thione: Lacks the methoxy groups on the phenyl ring.
Uniqueness
The presence of both 3,4-dimethoxyphenyl and 4-fluorophenyl groups in 4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione imparts unique electronic and steric properties. These features can enhance its reactivity and specificity in chemical reactions and biological interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S/c1-21-15-8-3-11(9-16(15)22-2)14-10-20(17(23)19-14)13-6-4-12(18)5-7-13/h3-10H,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFQCMRPYUSOAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN(C(=S)N2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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